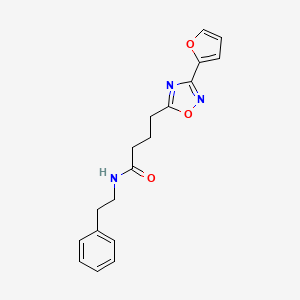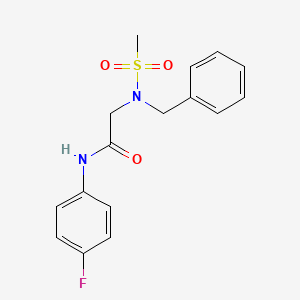
5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, also known as MOT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has a unique chemical structure, which makes it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. The compound has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC, which are involved in cancer progression and inflammation. Additionally, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in cells and animals. The compound has been shown to induce apoptosis, inhibit angiogenesis, reduce inflammation, and protect against oxidative stress. Additionally, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to have anti-microbial and anti-fungal properties.
実験室実験の利点と制限
The advantages of using 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential therapeutic applications. However, the limitations of using 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
The future directions for 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole research include the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its safety and efficacy in animal models and clinical trials. Additionally, the development of novel derivatives and analogs of 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, or 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has a unique chemical structure and has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and clinical trials.
合成法
The synthesis of 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 3-methoxybenzohydrazide and 3,4,5-trimethoxybenzaldehyde with thionyl chloride and triethylamine. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. The synthesis method is relatively simple and has been optimized to yield high purity and yield.
科学的研究の応用
5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation.
特性
IUPAC Name |
5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-5-6-11(8-13)18-19-17(20-25-18)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHORAWWNBENNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)








